DC1SMe

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

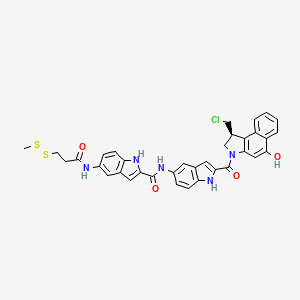

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30ClN5O4S2/c1-46-47-11-10-32(43)37-22-6-8-26-19(12-22)14-28(39-26)34(44)38-23-7-9-27-20(13-23)15-29(40-27)35(45)41-18-21(17-36)33-25-5-3-2-4-24(25)31(42)16-30(33)41/h2-9,12-16,21,39-40,42H,10-11,17-18H2,1H3,(H,37,43)(H,38,44)/t21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEHPTDUSKNJAT-OAQYLSRUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30ClN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DC1SMe: A Technical Guide to a Potent DNA Alkylating Agent for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC1SMe is a potent synthetic compound derived from DC1, an analog of the natural product CC-1065. It functions as a highly cytotoxic DNA alkylating agent, demonstrating picomolar efficacy against various cancer cell lines. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to cell death. The high potency of this compound makes it a valuable payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver cytotoxic agents to cancer cells while minimizing systemic toxicity. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, synthesis, in vitro cytotoxicity, and its application in the development of ADCs.

Core Properties and Mechanism of Action

This compound is a derivative of DC1, which is a simplified analog of the potent, naturally occurring antitumor antibiotic CC-1065. Like its parent compounds, this compound's cytotoxic effects stem from its ability to covalently bind to DNA.

The mechanism of action can be summarized in a two-step process:

-

Minor Groove Binding: this compound first binds non-covalently to the minor groove of the DNA double helix. This binding is sequence-selective, with a preference for AT-rich regions. The shape of the molecule allows it to fit snugly within the narrow groove of the DNA.

-

DNA Alkylation: Following minor groove binding, a reactive cyclopropane ring within the this compound structure is activated. This enables the electrophilic attack and subsequent alkylation of the N3 position of an adenine base. This covalent bond formation disrupts the normal structure and function of DNA, interfering with critical cellular processes such as replication and transcription, ultimately leading to apoptotic cell death.

The sequence-selective nature of the DNA alkylation is a key feature of this class of compounds. The initial non-covalent binding positions the reactive moiety of the drug in close proximity to the target adenine, facilitating the alkylation reaction.

Signaling Pathway: DNA Alkylation by this compound

Caption: DNA Alkylation Pathway of this compound.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are in the picomolar range, highlighting its significant cell-killing ability.

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 22[1] |

| Namalwa | Burkitt's Lymphoma | 10[1] |

| HL60/s | Acute Myeloid Leukemia | 32[1] |

| COLO 205 | Colorectal Adenocarcinoma | 250[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in the scientific literature, notably by Zhao et al. in the Journal of Medicinal Chemistry (2012). While the full, detailed protocol is proprietary and subject to the specifics of the publication, the general approach involves the synthesis of the core scaffold of the DC1 molecule, followed by the introduction of the methylthio group (SMe). This process requires expertise in organic synthesis and handling of potent cytotoxic compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a representative protocol for determining the in vitro cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cancer cell lines (e.g., Ramos, Namalwa, HL60/s, COLO 205)

-

Complete cell culture medium (specific to each cell line)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells) or stabilization.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should be chosen to bracket the expected IC50 value.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT reagent to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software package.

-

Antibody-Drug Conjugate (ADC) Synthesis

The following is a generalized workflow for the synthesis of an ADC using a DNA alkylator like this compound. This process typically involves a linker molecule that connects the cytotoxic payload to the antibody.

Workflow for ADC Synthesis:

Caption: General workflow for ADC synthesis.

Key Steps:

-

Antibody Preparation: The monoclonal antibody (mAb) that targets a specific tumor antigen is produced and purified.

-

Linker-Payload Synthesis: A linker molecule is synthesized and covalently attached to this compound. The linker is a critical component that influences the stability, solubility, and release mechanism of the payload.

-

Antibody Modification (if necessary): Depending on the conjugation chemistry, the antibody may need to be modified. For example, in thiol-based conjugation, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for linker attachment.

-

Conjugation Reaction: The linker-payload construct is reacted with the prepared antibody under controlled conditions to form the ADC.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Size exclusion chromatography is a common purification method.

-

Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation.

Conclusion

This compound is a highly potent DNA alkylating agent with significant potential in the field of oncology. Its picomolar cytotoxicity and well-defined mechanism of action make it an attractive payload for the development of antibody-drug conjugates. The ability to target this compound to tumor cells via monoclonal antibodies offers a promising strategy to enhance its therapeutic index, maximizing its anti-cancer efficacy while minimizing off-target toxicities. Further research and development of ADCs incorporating this compound and its analogs are warranted to explore their full clinical potential in the treatment of various cancers.

References

DC1SMe chemical structure and properties

An Overview of the Synthesis, Properties, and Biological Activity of a Novel Investigational Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the novel investigational compound DC1SMe. Due to the limited publicly available information, this document focuses on presenting the foundational data and outlining general experimental approaches relevant to its potential therapeutic class. All quantitative data is summarized for clarity, and where applicable, detailed experimental methodologies are provided based on standard laboratory practices. Visualizations of logical workflows are included to aid in the conceptualization of research strategies for this compound.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C35H30ClN5O4S2 and a molecular weight of 684.23 g/mol . Its unique structure, identified by the Chemical Abstracts Service (CAS) number 501666-85-9, suggests its classification within a novel class of therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, pharmacokinetic studies, and the design of in vitro and in vivo experiments.

| Property | Value | Source |

| Molecular Formula | C35H30ClN5O4S2 | ChemicalBook |

| Molecular Weight | 684.23 g/mol | ChemicalBook |

| CAS Number | 501666-85-9 | ChemicalBook |

Further characterization of properties such as solubility, pKa, logP, and stability under various conditions is a critical next step in the preclinical development of this compound.

Synthesis

The synthesis of this compound has been reported in the scientific literature, providing a foundational methodology for its production for research purposes. A generalized workflow for its synthesis is depicted below.

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol for Synthesis (Hypothetical)

This protocol is a generalized representation based on common organic synthesis techniques and should be adapted based on the specific reaction requirements outlined in the primary literature.

-

Reaction Setup: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

-

Starting Material Preparation: Dissolve starting material A in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

-

Reagent Addition: Add reagent B dropwise to the solution of starting material A at a controlled temperature (e.g., 0 °C or room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Biological Activity and Mechanism of Action (Hypothetical)

The precise biological activity and mechanism of action of this compound are not yet fully elucidated in publicly available literature. However, based on its structural features, it is hypothesized to be an inhibitor of a key signaling pathway involved in cell proliferation and survival. A potential logical workflow for investigating its biological effects is presented below.

Caption: A logical workflow for investigating the biological activity of this compound.

Proposed Signaling Pathway Involvement

Given the prevalence of kinase inhibitors in modern drug discovery, it is plausible that this compound targets a critical kinase within a cancer-related signaling pathway. A hypothetical signaling pathway that could be investigated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: A hypothetical signaling pathway potentially targeted by this compound.

Experimental Protocols

Detailed protocols are essential for the reproducible evaluation of a novel compound. Below are standard protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics. The foundational data on its chemical structure and properties provide a starting point for a comprehensive preclinical evaluation. Future research should focus on elucidating its precise mechanism of action, identifying its molecular target(s), and evaluating its efficacy and safety in relevant in vivo models. The experimental workflows and protocols outlined in this guide provide a framework for these next steps in the investigation of this compound.

A Technical Guide to Key Biological Targets for the Modulation of Type 1 Conventional Dendritic Cells (cDC1)

Disclaimer: The term "DC1SMe" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a non-standard abbreviation or a typographical error. This guide therefore focuses on the well-characterized biological targets within type 1 conventional dendritic cells (cDC1), a critical subset of dendritic cells for initiating anti-tumor and anti-viral immunity. This content is intended for researchers, scientists, and drug development professionals.

Introduction

Type 1 conventional dendritic cells (cDC1s) are a specialized subset of antigen-presenting cells (APCs) essential for initiating cytotoxic T lymphocyte (CTL) responses.[1] Their unique capacity for antigen cross-presentation—the process of presenting exogenous antigens on MHC class I molecules to CD8+ T cells—makes them a prime target for immunotherapeutic interventions, particularly in oncology.[1][2] Understanding the key molecular pathways that govern their development, maturation, and function is crucial for the rational design of novel therapeutics aimed at enhancing their anti-tumor activity. This guide provides an in-depth overview of the core biological targets in cDC1s, detailed experimental protocols for their study, and a summary of relevant quantitative data.

Core Biological Targets in cDC1s

The function of cDC1s is tightly regulated by a network of transcription factors, cell surface receptors, and signaling pathways. These components represent key biological targets for therapeutic modulation.

1. Key Transcription Factors for cDC1 Development and Function:

A specific consortium of transcription factors dictates the lineage commitment and functional identity of cDC1s. These are fundamental targets for understanding and potentially manipulating cDC1 populations.

| Transcription Factor | Primary Role in cDC1s | Reference |

| IRF8 (Interferon Regulatory Factor 8) | Master regulator of cDC1 development, required from the common DC progenitor stage to mature cDC1s.[1][3] | [1][3] |

| BATF3 (Basic Leucine Zipper ATF-Like Transcription Factor 3) | Cooperates with IRF8 to activate the cDC1-specific transcriptional program. Essential for cDC1-dependent anti-tumor immunity.[1][2] | [1][2] |

| ID2 (Inhibitor of DNA binding 2) | Promotes cDC1 development by antagonizing inhibitors of the cDC1 lineage.[1][3] | [1][3] |

| IRF1 (Interferon Regulatory Factor 1) | A key downstream effector of NF-κB signaling that programs the expression of genes crucial for recruiting and activating cytotoxic T cells.[4] | [4] |

2. Characteristic Cell Surface Markers and Receptors:

The surface of cDC1s is adorned with a unique set of receptors that are critical for their function and can be used for their specific identification and targeting.

| Marker | Type | Function in cDC1s | Species | Reference |

| XCR1 | Chemokine Receptor | Receptor for the chemokine XCL1, mediating interactions with CD8+ T cells and NK cells.[5][6][7] | Human & Mouse | [5][6][7] |

| CLEC9A (DNGR-1) | C-type Lectin Receptor | Senses necrotic cells by binding to F-actin exposed by damaged cells, facilitating the uptake of dead-cell-associated antigens for cross-presentation.[5][8] | Human & Mouse | [5][8] |

| THBD (Thrombomodulin, CD141, BDCA3) | Transmembrane Protein | A key surface marker for identifying human cDC1s.[5][9] | Human | [5][9] |

| CD103 (Integrin αE) | Integrin | A marker for mouse cDC1s residing in non-lymphoid tissues.[5][6] | Mouse | [5][6] |

| CD8α | Co-receptor | A marker for mouse cDC1s in lymphoid organs.[6][10] | Mouse | [6][10] |

Key Signaling Pathways in cDC1s

Several signaling pathways are pivotal for the maturation and activation of cDC1s, representing attractive targets for small molecule modulators.

1. Toll-Like Receptor (TLR) Signaling:

cDC1s express a specific repertoire of TLRs that recognize pathogen-associated molecular patterns (PAMPs). TLR3, which recognizes double-stranded RNA, is highly expressed in both human and mouse cDC1s and its activation is a potent stimulus for cDC1-mediated anti-viral and anti-tumor responses.[3]

2. NF-κB and IRF1 Signaling Axis:

The Nuclear Factor κB (NF-κB) signaling pathway is a central regulator of cDC1 maturation. Upon activation, NF-κB induces the expression of Interferon Regulatory Factor 1 (IRF1).[4] The NF-κB/IRF1 axis then drives the transcription of a suite of chemokines (e.g., CXCL9, CXCL10) and cytokines that are essential for the recruitment and activation of cytotoxic T lymphocytes.[4][5]

3. IRE1/XBP1s Unfolded Protein Response (UPR) Pathway:

Human cDC1s constitutively activate the IRE1/XBP1s branch of the unfolded protein response.[11] This pathway is crucial for maintaining the homeostasis and survival of cDC1s, as well as for managing the high protein synthesis load associated with antigen presentation.[11]

4. NOTCH Signaling Pathway:

NOTCH signaling has been shown to play a role in the differentiation of cDC1s.[12] Upregulation of NOTCH ligands on dendritic cells can enhance their ability to signal to and activate B cells, suggesting a role for this pathway in coordinating adaptive immune responses.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study cDC1 biology.

Protocol 1: In Vitro Differentiation of Mouse cDC1-like Cells

This protocol describes the generation of cDC1-like cells from mouse bone marrow progenitors using Flt3L.[13]

1. Isolation of Bone Marrow Progenitor Cells:

- Euthanize a 7-11 week-old mouse and sterilize the hind legs with 70% ethanol.

- Dissect the femur and tibia, removing all muscle tissue.

- Cut the ends of the bones and flush the marrow with sterile PBS using a 25-gauge needle and a 10 mL syringe.

- Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

- Lyse red blood cells using ACK lysis buffer.

- Wash the cells with PBS and resuspend in complete RPMI medium.

2. In Vitro Differentiation with Flt3L:

- Culture the bone marrow cells at a density of 1.5 x 10^6 cells/mL in complete RPMI medium supplemented with 150 ng/mL Flt3L.

- Incubate at 37°C and 5% CO2.

- On day 3, add fresh medium with Flt3L.

- On days 6-8, harvest the non-adherent and loosely adherent cells. These will contain a mixed population of dendritic cells, including cDC1-like cells.

- cDC1-like cells can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on cDC1-specific markers (e.g., CD11c+, MHCII+, CD24+, CD11b-, SIRPα-).

Protocol 2: In Vitro Antigen Cross-Presentation Assay

This assay measures the ability of cDC1s to take up, process, and present exogenous antigen to CD8+ T cells.[14]

1. Preparation of Antigen-Source Cells:

- Use a cell line that expresses a model antigen, such as ovalbumin (OVA).

- Induce apoptosis in these cells, for example, by UV irradiation or treatment with staurosporine. Apoptosis is confirmed by annexin V staining.

2. Isolation of CD8+ T cells:

- Isolate CD8+ T cells from the spleen and lymph nodes of a T cell receptor (TCR) transgenic mouse that recognizes the model antigen (e.g., OT-I mice for OVA).

- Purify the CD8+ T cells using a negative selection magnetic bead kit.

- Label the purified T cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

3. Co-culture and Analysis:

- Plate the in vitro-differentiated or isolated cDC1s in a 96-well U-bottom plate (e.g., 2 x 10^4 cells/well).

- Add the apoptotic antigen-expressing cells at a 1:1 ratio with the cDC1s.

- Add the CFSE-labeled CD8+ T cells to the wells (e.g., 2 x 10^5 cells/well).

- Include necessary controls: T cells + cDC1s (no antigen), T cells alone, and T cells + antigen (no cDC1s).

- Incubate the co-culture for 72 hours at 37°C and 5% CO2.

- Harvest the cells and stain with antibodies for CD8 and a viability dye.

- Analyze T cell proliferation by flow cytometry by measuring the dilution of the CFSE signal in the live CD8+ T cell population.

Protocol 3: Flow Cytometry Analysis of cDC1 Maturation

This protocol is used to quantify the activation state of cDC1s by measuring the expression of surface maturation markers.[10][15]

1. Cell Preparation:

- Prepare a single-cell suspension from the tissue of interest (e.g., spleen, tumor).

- Perform a red blood cell lysis if necessary.

2. Staining:

- Stain the cells with a viability dye to exclude dead cells from the analysis.

- Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.

- Stain the cells with a cocktail of fluorescently-labeled antibodies against surface markers to identify cDC1s (e.g., for human: Lineage-, HLA-DR+, CD11c+, CD141+, CD1c-) and maturation markers (e.g., CD80, CD86, CD40, MHC Class II).

- Incubate on ice for 30 minutes in the dark.

- Wash the cells with FACS buffer (PBS with 2% FBS).

3. Data Acquisition and Analysis:

- Acquire the samples on a flow cytometer.

- Analyze the data using appropriate software (e.g., FlowJo).

- Gate on the cDC1 population and quantify the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for each maturation marker.

Visualizations

Signaling Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. Dendritic Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Conventional type 1 dendritic cells (cDC1) in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Recent progress in type 1 classical dendritic cell cross-presentation - cytosolic, vacuolar, or both? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. mdpi.com [mdpi.com]

- 11. Human cDC1s display constitutive activation of the UPR sensor IRE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. criver.com [criver.com]

The Advent of FIN56: A Dual-Action Inducer of Ferroptosis for Cancer Therapy

A Comprehensive Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. This whitepaper provides an in-depth technical overview of FIN56, a novel and specific inducer of ferroptosis. Discovered through a systematic survey of caspase-independent lethal compounds, FIN56 exhibits a unique dual mechanism of action, making it a valuable tool for research and a potential candidate for therapeutic development. This guide details the discovery of FIN56, its chemical synthesis, its intricate signaling pathways, and the experimental protocols to study its effects, with a focus on its activity in glioblastoma.

Discovery and Development

FIN56 was identified through a comprehensive screening of 56 caspase-independent lethal compounds.[1] Lead optimization of one of these compounds led to the discovery of FIN56 as a specific inducer of ferroptosis.[1] This systematic approach allowed for the identification of a molecule with a distinct mechanism of action compared to previously known ferroptosis inducers like erastin and RSL3.[1]

Chemical Synthesis of FIN56

The synthesis of FIN56 (N2,N7-dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) is a multi-step process commencing from 9-fluorenone. While a complete, detailed protocol is not available in a single source, the synthesis can be inferred from related reactions and available precursors.

Step 1: Synthesis of 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride

The synthesis begins with the chlorosulfonation of 9-fluorenone. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid to introduce sulfonyl chloride groups at the C2 and C7 positions of the fluorenone core. The carbonyl group at the C9 position directs the substitution to these meta positions.

-

Reactants: 9-Fluorenone, Chlorosulfonic Acid

-

Reaction Type: Electrophilic Aromatic Substitution

-

General Conditions: The reaction is typically performed by treating 9-fluorenone with an excess of chlorosulfonic acid at a controlled, often low to moderate, temperature. The reaction is then quenched with ice, and the product is isolated by filtration.

Step 2: Synthesis of N2,N7-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide

The resulting 9-oxo-9H-fluorene-2,7-disulfonyl dichloride is then reacted with cyclohexylamine to form the corresponding disulfonamide. This is a nucleophilic substitution reaction where the amine attacks the sulfonyl chloride groups.

-

Reactants: 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride, Cyclohexylamine

-

Reaction Type: Nucleophilic Acyl Substitution

-

General Conditions: The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The specific solvent and temperature conditions would need to be optimized.

Step 3: Synthesis of FIN56 (Oxime Formation)

The final step involves the conversion of the ketone group at the C9 position of the disulfonamide intermediate into an oxime. This is achieved through a condensation reaction with hydroxylamine.

-

Reactants: N2,N7-dicyclohexyl-9-oxo-9H-fluorene-2,7-disulfonamide, Hydroxylamine hydrochloride

-

Reaction Type: Condensation

-

General Conditions: The reaction is typically carried out in a suitable solvent, often with a base to neutralize the HCl released from hydroxylamine hydrochloride. Microwave irradiation has been shown to be an efficient method for oxime synthesis.

Purification and Characterization: The final product, FIN56, would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.

Mechanism of Action: A Dual-Pronged Attack

FIN56 induces ferroptosis through a unique dual mechanism that distinguishes it from other ferroptosis inducers.[2] It simultaneously targets two key pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of squalene synthase (SQS).[2]

3.1. GPX4 Degradation:

FIN56 promotes the degradation of GPX4, a crucial enzyme that detoxifies lipid peroxides and protects cells from ferroptosis.[1][2] This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis.[2] The precise link between FIN56, ACC, and GPX4 degradation is still under investigation.[2] Some studies suggest that this degradation can occur through autophagy-mediated pathways.[3]

3.2. Squalene Synthase Activation and Coenzyme Q10 Depletion:

In a manner independent of GPX4 degradation, FIN56 binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway responsible for cholesterol biosynthesis.[1][2] The activation of SQS leads to the depletion of its substrate, farnesyl pyrophosphate (FPP). This, in turn, reduces the synthesis of downstream products of the mevalonate pathway, most notably Coenzyme Q10 (CoQ10).[2] CoQ10 is a potent lipid-soluble antioxidant, and its depletion enhances the accumulation of lipid peroxides, thereby sensitizing cells to ferroptosis.

Quantitative Data

The efficacy of FIN56 has been evaluated in various cancer cell lines, with IC50 values demonstrating its potent anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| LN229 | Glioblastoma | 4.2 | [4][5] |

| U118 | Glioblastoma | 2.6 | [4][5] |

| HT-29 | Colorectal Cancer | Varies | [6] |

| Caco-2 | Colorectal Cancer | Varies | [6] |

| J82 | Bladder Cancer | Varies | [3] |

| 253J | Bladder Cancer | Varies | [3] |

| T24 | Bladder Cancer | Varies | [3] |

| RT-112 | Bladder Cancer | Varies | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of FIN56.

5.1. Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well).[7] Incubate for 24 hours to allow for cell attachment.[7]

-

FIN56 Treatment: Prepare serial dilutions of FIN56 in culture medium. Replace the existing medium with the FIN56-containing medium. Include a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[7]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[7]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

5.2. Western Blot for GPX4 Degradation

This technique is used to detect changes in the protein levels of GPX4 following FIN56 treatment.

-

Cell Lysis: After treatment with FIN56, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., rabbit anti-GPX4) overnight at 4°C. Recommended dilutions for commercially available antibodies range from 1:1000 to 1:5000.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature. Recommended dilutions typically range from 1:2000 to 1:10,000.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize GPX4 band intensity to a loading control like GAPDH or β-actin.

5.3. Lipid Peroxidation Assay (C11-BODIPY)

This assay utilizes the fluorescent probe C11-BODIPY to detect lipid peroxidation, a hallmark of ferroptosis.

-

Cell Treatment: Treat cells with FIN56 for the desired time.

-

Staining: Incubate cells with C11-BODIPY (e.g., 5 µM) in culture medium for a specified time (e.g., 30 minutes).[4]

-

Imaging: Wash the cells and acquire images using a fluorescence microscope or flow cytometer. The C11-BODIPY probe shifts its fluorescence emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation.

5.4. Squalene Synthase Activity Assay

The activity of SQS can be measured by monitoring the consumption of its co-substrate, NADPH.

-

Reaction Mixture: Prepare a reaction mixture containing FPP, NADPH, purified SQS enzyme, and a magnesium ion cofactor.

-

FIN56 Addition: Add FIN56 at various concentrations to the reaction mixture.

-

Fluorescence Measurement: Monitor the decrease in NADPH fluorescence over time using a fluorescence plate reader. The rate of NADPH consumption is proportional to the SQS activity.

5.5. In Vivo Xenograft Studies

Animal models are crucial for evaluating the anti-tumor efficacy of FIN56 in a physiological setting.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^5 LN229 cells) into the flank of the mice.[4]

-

FIN56 Administration: Once tumors reach a palpable size, administer FIN56 via a suitable route (e.g., intraperitoneal or intravenous injection). A typical in vivo formulation might involve dissolving FIN56 in a vehicle such as PBS.[11] One study used a dose of 7 mg/kg.[11]

-

Tumor Measurement: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki67) and ferroptosis (e.g., 4-HNE).[12]

Conclusion

FIN56 represents a significant advancement in the field of ferroptosis research. Its unique dual mechanism of action, involving both GPX4 degradation and SQS activation, provides a powerful tool to dissect the intricacies of this cell death pathway. The potent anti-cancer activity of FIN56, particularly in glioblastoma models, highlights its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals to understand and utilize FIN56 in their studies, paving the way for further exploration of ferroptosis-based cancer therapies. Further research is warranted to fully elucidate the detailed synthesis protocol and to optimize its drug-like properties for clinical translation.

References

- 1. biocompare.com [biocompare.com]

- 2. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. GPX4 antibody (67763-1-Ig) | Proteintech [ptglab.com]

- 10. HRP-conjugated Goat Anti-Rabbit IgG(H+L) Secondary Antibody SA00001-2 | Proteintech | Proteintech [ptglab.com]

- 11. Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

DC1SMe: A Technical Review of a Potent Cytotoxic Agent for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC1SMe is a potent synthetic cytotoxic agent belonging to the duocarmycin and CC-1065 class of DNA alkylating agents. Its high cytotoxicity, particularly against a range of cancer cell lines, has positioned it as a valuable payload for the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent, like this compound, directly to cancer cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive review of the available research on this compound, including its mechanism of action, in vitro efficacy, and the methodologies employed in its evaluation.

Mechanism of Action: DNA Minor Groove Alkylation

This compound, a derivative of the cytotoxic compound DC1, exerts its biological activity through the alkylation of DNA.[1][2] As an analogue of the natural product CC-1065, this compound is designed to bind to the minor groove of DNA with high affinity and sequence selectivity.[3][4][5] The molecule's curved shape allows it to fit snugly within the minor groove, primarily in AT-rich regions.[6]

Once positioned in the minor groove, the electrophilic cyclopropane ring of the DC1 core becomes activated, leading to the alkylation of the N3 position of adenine.[6] This covalent modification of the DNA base disrupts the DNA helix and interferes with essential cellular processes such as DNA replication and transcription. The resulting DNA damage triggers a cellular cascade of events known as the DNA Damage Response (DDR).

Signaling Pathway: DNA Damage Response

The alkylation of DNA by this compound induces significant cellular stress and activates the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, arresting the cell cycle to allow for repair, and initiating apoptosis (programmed cell death) if the damage is irreparable.

The key steps in the DDR pathway initiated by this compound-induced DNA damage are as follows:

-

Damage Recognition: The DNA lesion created by this compound is recognized by sensor proteins of the DDR pathway.

-

Signal Transduction: This recognition initiates a signaling cascade involving key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).

-

Cell Cycle Arrest: The activated kinases phosphorylate downstream targets, including checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase. This provides time for the cell to attempt DNA repair.

-

Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis. This process involves the activation of caspases, a family of proteases that execute programmed cell death.

DNA Damage Response Pathway Induced by this compound.

Quantitative Data: In Vitro Cytotoxicity

This compound has demonstrated exceptional potency against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound in several studies.[1][2][7]

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 22 |

| Namalwa | Burkitt's Lymphoma | 10 |

| HL60/s | Acute Promyelocytic Leukemia | 32 |

| COLO 205 | Colorectal Adenocarcinoma | 250 |

These picomolar IC50 values highlight the extreme cytotoxicity of this compound, making it an ideal candidate for targeted delivery via ADCs, where high potency is crucial to eradicate cancer cells while minimizing off-target effects.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the IC50 of a cytotoxic compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., Ramos, Namalwa, HL60/s, COLO 205)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would span several orders of magnitude around the expected IC50.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells in triplicate.

-

Include control wells containing medium with the same concentration of DMSO as the highest this compound concentration (vehicle control) and wells with medium only (blank).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Workflow for determining the IC50 of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the core DC1 structure followed by the introduction of the methyl sulfide moiety. While a detailed, publicly available, step-by-step protocol is limited, the general synthetic strategy can be inferred from patent literature and publications on related CC-1065 analogs. The synthesis typically involves the coupling of two key indole-containing fragments to form the bis-indole core, followed by the formation of the reactive cyclopropylpyrroloindole (CPI) moiety. The final step involves the introduction of the methyl sulfide group. Due to the complexity and proprietary nature of the synthesis, researchers are advised to consult specialized medicinal chemistry literature and patent filings for more detailed information.[8]

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action involving DNA minor groove alkylation and subsequent activation of the DNA Damage Response pathway. Its picomolar in vitro activity against various cancer cell lines underscores its potential as a payload for antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and similar compounds in a research and drug development setting. Further investigation into the nuances of its cellular processing and the development of optimized ADC constructs will be crucial for translating the potent in vitro activity of this compound into effective and safe cancer therapeutics.

References

- 1. Mechanistic studies on DNA damage by minor groove binding copper–phenanthroline conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 3. DNA damage and cytotoxicity induced by minor groove binding methyl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)-CC-1065 and related agents: alkylation site models that accommodate the offset AT-rich adenine N3 alkylation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DC1SMe In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC1SMe is a potent cytotoxic agent, identified as a derivative of DC1, which is an analogue of the natural product CC-1065, a minor groove-binding DNA alkylator. As an Antibody-Drug Conjugate (ADC) cytotoxin, this compound is designed for targeted delivery to cancer cells, where it exerts its cell-killing effects. This technical guide provides a comprehensive overview of the available in vitro data for this compound, outlines detailed experimental protocols for assessing its cytotoxicity, and illustrates its proposed mechanism of action. It is important to note that, based on publicly available information, specific in vivo studies for this compound have not been reported.

In Vitro Studies

Quantitative Data: Cytotoxicity of this compound

The primary in vitro evaluation of this compound has focused on its cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for this compound across a panel of hematological and solid tumor cell lines. These data are summarized in the table below.

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 22 |

| Namalwa | Burkitt's Lymphoma | 10 |

| HL60/s | Acute Myeloid Leukemia | 32 |

| COLO 205 | Colorectal Adenocarcinoma | 250 |

Data sourced from a study by Zhao RY, et al. published in the Journal of Medicinal Chemistry in 2012.[1]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the cytotoxicity of ADC payloads like this compound. These protocols are based on standard and widely accepted assays for this class of compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Target cancer cell lines (e.g., Ramos, Namalwa, HL60/s, COLO 205)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Mechanism of Action

This compound, as an analogue of CC-1065, functions as a DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating a specific DNA base, typically adenine at the N3 position. This covalent modification of DNA disrupts its structure and function, leading to the inhibition of DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for the in vitro screening of cytotoxic compounds like this compound.

Caption: A typical workflow for in vitro cytotoxicity screening.

Proposed Mechanism of Action of this compound

This diagram illustrates the proposed molecular mechanism of action for this compound as a DNA alkylating agent.

References

The Potential Therapeutic Applications of DC1SMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC1SMe is a potent cytotoxic agent designed for targeted cancer therapy. As a derivative of DC1, an analog of the DNA alkylating agent CC-1065, this compound functions as a payload in Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core therapeutic applications of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its cytotoxic activity. The information presented herein is intended to support researchers and drug development professionals in the exploration and advancement of this compound-based cancer therapeutics.

Introduction

The targeted delivery of highly potent cytotoxic agents to tumor cells is a leading strategy in modern oncology. Antibody-Drug Conjugates (ADCs) embody this approach by combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. This compound has emerged as a promising payload due to its exceptional potency and its mechanism of action as a DNA alkylating agent. By binding to the minor groove of DNA, this compound induces irreversible DNA damage, leading to apoptotic cell death. This guide will delve into the technical details of this compound, providing a comprehensive resource for its application in cancer research and drug development.

Mechanism of Action

This compound is a DNA alkylating agent that exerts its cytotoxic effects by covalently modifying DNA, which ultimately leads to cell death.[1] The mechanism can be broken down into the following key steps:

-

Minor Groove Binding: this compound, similar to its parent compound CC-1065, has a high affinity for the minor groove of DNA. This initial binding is a non-covalent interaction that positions the molecule for the subsequent alkylation reaction.

-

DNA Alkylation: Once situated in the minor groove, the reactive moiety of this compound forms a covalent bond with a guanine base in the DNA. This alkylation event disrupts the normal structure and function of the DNA molecule.[2]

-

Induction of DNA Damage: The formation of the this compound-DNA adduct leads to significant DNA damage. This damage can manifest as single-strand breaks or the inhibition of essential cellular processes such as DNA replication and transcription.[3]

-

Cell Cycle Arrest and Apoptosis: The cellular DNA damage response is activated, leading to cell cycle arrest to allow for DNA repair. However, the damage induced by this compound is often irreparable, triggering the intrinsic apoptotic pathway and resulting in programmed cell death.

The targeted delivery of this compound via an ADC ensures that this potent cytotoxic mechanism is primarily directed at cancer cells expressing the target antigen, thereby minimizing off-target toxicity.

Quantitative Data

The in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (pM) |

| Ramos | Burkitt's Lymphoma | 22 |

| Namalwa | Burkitt's Lymphoma | 10 |

| HL-60/s | Acute Myeloid Leukemia | 32 |

| COLO 205 | Colorectal Adenocarcinoma | 250 |

Data sourced from a commercial supplier, citing Zhao RY, et al. J Med Chem. 2012 Jan 26;55(2):766-82.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

The following protocol is a general guideline for assessing the in vitro cytotoxicity of this compound or a this compound-containing ADC using a cell viability assay such as the MTT or XTT assay.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound or this compound-ADC stock solution

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the target cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or the this compound-ADC in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound, e.g., DMSO).

-

Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C and 5% CO₂.

-

-

Cell Viability Assessment (MTT Assay Example):

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

-

Synthesis of this compound-Antibody Conjugates

The synthesis of an ADC with this compound typically involves a multi-step process that includes modification of the antibody, preparation of the linker-payload, and subsequent conjugation. The following is a generalized workflow based on common ADC synthesis strategies. For specific details, refer to the primary literature, such as Zhao et al., J Med Chem. 2012.[4]

Workflow Overview:

-

Antibody Modification: The monoclonal antibody is typically modified to introduce reactive functional groups for linker attachment. This can be achieved by reducing the interchain disulfide bonds to generate free thiols or by modifying lysine residues.

-

Linker-Payload Synthesis: A linker with a reactive moiety on one end (e.g., maleimide or N-hydroxysuccinimide ester) and the this compound payload on the other is synthesized. The choice of linker is critical as it influences the stability and release of the payload.

-

Conjugation Reaction: The modified antibody is reacted with the linker-payload molecule under controlled conditions (e.g., specific pH, temperature, and stoichiometry) to form the ADC.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of a this compound-based Antibody-Drug Conjugate (ADC).

Experimental Workflow

Caption: General workflow for an in vitro cytotoxicity assay of this compound.

Conclusion

This compound is a highly potent DNA alkylating agent with significant potential as a cytotoxic payload in the development of Antibody-Drug Conjugates for cancer therapy. Its mechanism of action, centered on the induction of irreversible DNA damage, makes it an attractive candidate for targeting a variety of malignancies. The data and protocols presented in this guide provide a foundational resource for the scientific community to further investigate and harness the therapeutic potential of this compound. As with any potent cytotoxic agent, careful consideration of the target antigen, linker technology, and drug-to-antibody ratio is paramount in the design of safe and effective this compound-based ADCs.

References

- 1. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]

- 2. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Unraveling the Experimental Protocol for DC1SMe in Cell Culture: A Detailed Application Note

Introduction

This document provides a comprehensive overview of the experimental protocols for the application of DC1SMe in cell culture. Designed for researchers, scientists, and professionals in drug development, these notes detail the methodologies for utilizing this compound, its impact on cellular signaling pathways, and present relevant quantitative data to guide experimental design and interpretation.

I. Overview of this compound

II. Experimental Protocols

A foundational aspect of utilizing this compound involves its effective application in a cell culture setting. The following protocols have been generalized and should be optimized for specific cell lines and experimental goals.

A. General Cell Culture and Maintenance

Aseptic techniques are paramount to prevent contamination and ensure the reproducibility of experiments.

Protocol 1: Standard Cell Culture Thawing and Maintenance

-

Thawing:

-

Rapidly thaw cryopreserved cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

-

Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Plate the cells in an appropriate culture vessel and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Maintenance:

-

Monitor cell growth and morphology daily using an inverted microscope.

-

Change the culture medium every 2-3 days to replenish nutrients and remove metabolic waste.

-

Subculture (passage) the cells when they reach 70-80% confluency to maintain optimal growth and health.

-

B. This compound Treatment Protocol

The following protocol outlines the steps for treating cultured cells with this compound. The optimal concentration and treatment duration will need to be determined empirically for each cell line and experimental endpoint.

Protocol 2: this compound Treatment of Adherent Cells

-

Cell Seeding:

-

Seed the desired number of cells into multi-well plates, flasks, or dishes.

-

Allow the cells to adhere and grow for 24 hours or until they reach the desired confluency.

-

-

Preparation of this compound Working Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete growth medium. It is crucial to maintain a consistent final solvent concentration across all treatments, including the vehicle control.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the medium containing the various concentrations of this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Downstream Analysis:

-

Following incubation, the cells can be harvested for various downstream analyses, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.

-

III. Quantitative Data Summary

Quantitative data regarding the effects of this compound on cell culture, such as IC50 values in different cell lines or dose-dependent effects on specific cellular markers, are not currently available in the public domain. The table below is a template that can be populated as data becomes available.

| Cell Line | Assay Type | Parameter | Value | Reference |

| e.g., HEK293 | Cell Viability (MTT) | IC50 (µM) | Data not available | N/A |

| e.g., HeLa | Apoptosis (Annexin V) | % Apoptotic Cells | Data not available | N/A |

| e.g., A549 | Gene Expression (qPCR) | Fold Change (Gene X) | Data not available | N/A |

IV. Signaling Pathways and Experimental Workflows

Specific signaling pathways modulated by this compound have not been publicly documented. The following diagrams represent hypothetical signaling pathways and a general experimental workflow for investigating the effects of a novel compound like this compound.

Caption: Hypothetical signaling pathway initiated by this compound binding to a cell surface receptor.

Caption: General experimental workflow for characterizing the effects of this compound in cell culture.

Disclaimer: The information provided in these application notes is intended for research use only. The protocols and diagrams are generalized and will require optimization for specific experimental contexts. Due to the lack of publicly available data on "this compound," some sections of this document are presented as templates to be completed as information becomes available.

Application Notes and Protocols for the Preclinical Evaluation of Novel Dendritic Cell Modulators in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating and regulating innate and adaptive immune responses.[1][2] Their central role in immunity makes them a prime target for therapeutic intervention in a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.[3][4][5] The development of novel compounds that can modulate DC function holds significant promise for new immunotherapies.

This document provides a comprehensive guide for the preclinical evaluation of a hypothetical novel dendritic cell modulator, DC1SMe, in animal models. While this compound is a registered chemical compound (CAS 501666-85-9), to date, there is no publicly available scientific literature detailing its biological activity or its application in in vivo studies.[6][7] Therefore, the following application notes and protocols are presented as a detailed framework for the systematic investigation of a novel DC-modulating agent, using this compound as a representative example. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of immunomodulatory compounds.

Mechanism of Action and Signaling Pathways

The initial step in evaluating a novel compound like this compound is to determine its effect on dendritic cell function and to elucidate the underlying signaling pathways. It is hypothesized that this compound may act as an immunomodulator by either activating or inhibiting DC maturation and subsequent T-cell activation.

A potential mechanism of action for an immunomodulatory compound targeting dendritic cells could involve the modulation of key signaling pathways responsible for DC maturation and cytokine production. The diagram below illustrates a hypothetical signaling pathway that could be influenced by a DC modulator.

Experimental Protocols

A systematic approach is essential for the preclinical evaluation of a novel immunomodulator. The following protocols outline key experiments for the characterization of this compound, from in vitro validation to in vivo efficacy studies.

Protocol 1: In Vitro Characterization of this compound on Dendritic Cells

Objective: To determine the effect of this compound on dendritic cell maturation, cytokine production, and T-cell activation capacity.

Methodology:

-

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs):

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 7 days to generate immature BMDCs.

-

-

This compound Treatment and Maturation Induction:

-

Plate immature BMDCs at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control for maturation (e.g., 100 ng/mL LPS).

-

-

Analysis of DC Maturation Markers:

-

Harvest cells and stain with fluorescently labeled antibodies against CD11c, MHC class II, CD80, and CD86.

-

Analyze the expression of these markers by flow cytometry.

-

-

Cytokine Production Assay:

-

Collect supernatants from treated BMDC cultures.

-

Measure the concentrations of IL-12p70, TNF-α, and IL-10 using ELISA or a multiplex cytokine assay.

-

-

Mixed Lymphocyte Reaction (MLR):

-

Co-culture treated BMDCs with allogeneic T cells isolated from the spleen of BALB/c mice at a ratio of 1:10 (DC:T cell) for 72 hours.

-

Assess T-cell proliferation using a BrdU incorporation assay or CFSE dilution by flow cytometry.

-

Protocol 2: In Vivo Pharmacokinetic and Toxicity Studies

Objective: To determine the pharmacokinetic profile and potential toxicity of this compound in an animal model.

Methodology:

-

Animal Model:

-

Use healthy, 8-10 week old C57BL/6 mice.

-

-

Pharmacokinetic Study:

-

Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Analyze plasma concentrations of this compound using LC-MS/MS to determine key pharmacokinetic parameters.

-

-

Acute Toxicity Study:

-

Administer single escalating doses of this compound to different groups of mice.

-

Monitor animals for signs of toxicity and mortality for 14 days.

-

Determine the maximum tolerated dose (MTD).

-

-

Sub-chronic Toxicity Study:

-

Administer this compound daily for 28 days at three different dose levels (including the MTD).

-

Monitor body weight, food and water consumption, and clinical signs of toxicity.

-

At the end of the study, perform hematological and serum biochemical analysis.

-

Conduct a complete histopathological examination of major organs.

-

Protocol 3: In Vivo Efficacy in a Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Methodology:

-

Animal Model:

-

Use 8-10 week old C57BL/6 mice.

-

Subcutaneously implant B16-F10 melanoma cells into the flank of each mouse.

-

-

Treatment Protocol:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control such as an anti-PD-1 antibody).

-

Administer treatment according to a predetermined schedule (e.g., intraperitoneally, every three days).

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight every 2-3 days.

-

At the end of the study, excise tumors and weigh them.

-

Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry for populations such as CD8+ T cells, CD4+ T cells, and regulatory T cells.

-

Measure the production of antigen-specific IFN-γ by splenocytes using an ELISpot assay.

-

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Effects of this compound on BMDC Maturation and Cytokine Production

| Treatment Group | MHC Class II (MFI) | CD80 (% positive) | CD86 (% positive) | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 1500 ± 120 | 15 ± 3 | 20 ± 4 | < 10 | < 20 | < 15 |

| LPS (100 ng/mL) | 5500 ± 450 | 85 ± 5 | 90 ± 6 | 1200 ± 150 | 2500 ± 300 | 50 ± 10 |

| This compound (1 µM) | 3500 ± 300 | 60 ± 7 | 65 ± 8 | 800 ± 100 | 1500 ± 200 | 30 ± 5 |

| This compound (10 µM) | 4800 ± 400 | 80 ± 6 | 85 ± 7 | 1100 ± 130 | 2200 ± 250 | 40 ± 8 |

Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 500 ± 50 | 150 ± 20 |

| Tmax (h) | 0.25 | 1.0 |

| AUC (0-t) (ng*h/mL) | 800 ± 90 | 600 ± 75 |

| t1/2 (h) | 2.5 ± 0.3 | 3.0 ± 0.4 |

| Bioavailability (%) | - | 15 |

Data are presented as mean ± SD.

Table 3: Anti-Tumor Efficacy of this compound in B16-F10 Melanoma Model

| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | CD8+ TILs (% of CD45+) |

| Vehicle Control | 2500 ± 300 | - | 5 ± 1 |